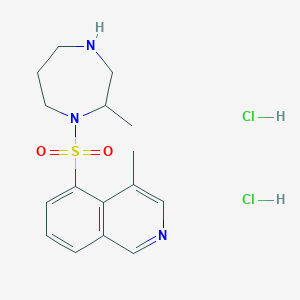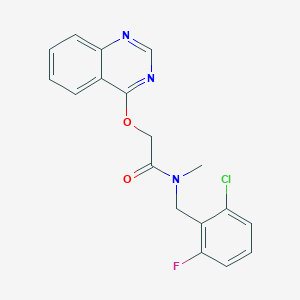
N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a quinazoline moiety, which is often associated with various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base like triethylamine.
Substitution Reactions: The chloro and fluoro substituents on the benzyl group are introduced through halogenation reactions, using reagents like thionyl chloride or fluorine gas.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of “N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” would depend on its specific biological target. Generally, compounds with a quinazoline core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents may enhance binding affinity and selectivity towards specific molecular targets.
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
“N-(2-Chloro-6-fluorobenzyl)-N-methyl-2-(quinazolin-4-yloxy)acetamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
特性
分子式 |
C18H15ClFN3O2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-quinazolin-4-yloxyacetamide |
InChI |
InChI=1S/C18H15ClFN3O2/c1-23(9-13-14(19)6-4-7-15(13)20)17(24)10-25-18-12-5-2-3-8-16(12)21-11-22-18/h2-8,11H,9-10H2,1H3 |
InChIキー |
RDWGAYWZTNDIIM-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)COC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
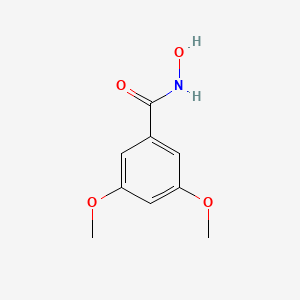
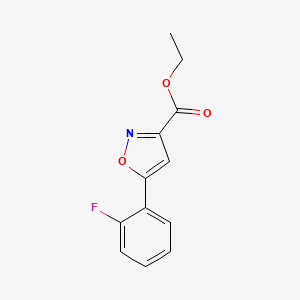
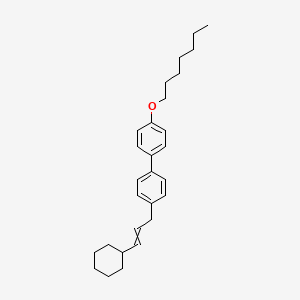
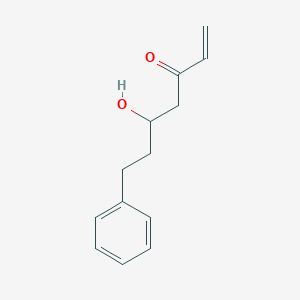
![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)


